molecular formula C11H9F3O3 B1361805 Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 93618-66-7

Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No. B1361805
CAS RN: 93618-66-7
M. Wt: 246.18 g/mol
InChI Key: RPRMYRPHNDGZOY-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The IUPAC name for this compound is "methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” can be represented by the InChI code: 1S/C11H9F3O3/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3 . The compound has a rotatable bond count of 4 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” are not available, related compounds have been used as trifluoromethylating agents in the presence of copper (I) iodide .


Physical And Chemical Properties Analysis

“Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” has a molecular weight of 246.18 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Trifluoromethylating Agent in Organic Chemistry

Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a compound related to Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, has been identified as a versatile trifluoromethylating agent useful in organic synthesis. It reacts with various organic halides, including vinyl, benzyl, allyl, phenyl iodides, and bromides, as well as aryl chlorides, to produce trifluoromethyl compounds (Chen & Duan, 1993).

Anti-Inflammatory Properties

Research on Eucommia ulmoides Oliv. leaves led to the isolation of phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, a structurally related compound. These compounds demonstrated modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Asymmetric Synthesis

The asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using hydrolytic kinetic resolution and Jacobsen catalyst. This demonstrates the chemical's applicability in asymmetric synthesis methodologies (Narsaiah & Kumar, 2011).

Cancer Therapy

A study focused on developing a nanosize drug candidate for cancer therapy used a compound structurally related to Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate. This research highlights its potential in the formulation of nanodrugs for oncological applications (Budama-Kilinc et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing its utility in creating diverse heterocyclic structures valuable in pharmaceutical research (Liu, 2013).

Conformational Studies

Research on 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, provided insights into their conformational properties, indicating potential for diverse chemical applications (Tye & Skinner, 2002).

Analytical Chemistry Applications

In analytical chemistry, a reverse phase HPLC method was developed for separating stereo isomers of a compound structurally similar to Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate. This underscores its relevance in analytical methodologies (Davadra et al., 2011).

Safety And Hazards

When handling “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate”, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRMYRPHNDGZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352871
Record name methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

CAS RN

93618-66-7
Record name methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93618-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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